molecular formula C26H27ClN2O B5350794 1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5350794
M. Wt: 419.0 g/mol
InChI Key: NDWYRTLQIKQBFQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as mCPP, and it is a derivative of trazodone, which is an antidepressant drug.

Mechanism of Action

The exact mechanism of action of mCPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This results in the activation of downstream signaling pathways that are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
mCPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. It has also been found to increase heart rate and blood pressure, which are physiological responses that are associated with stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using mCPP in lab experiments is its well-established pharmacology. The compound has been extensively studied, and its effects are well-understood. This makes it a useful tool for investigating the mechanisms underlying mood and anxiety disorders. However, one of the limitations of using mCPP is its potential toxicity. The compound has been found to have adverse effects on the cardiovascular system, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on mCPP. One area of interest is its potential use in the treatment of obesity. The compound has been found to reduce food intake and body weight in animal models, and it is currently being evaluated in clinical trials. Another area of interest is its potential use in the treatment of drug addiction. The compound has been found to reduce drug-seeking behavior in animal models, and it is currently being evaluated in clinical trials. Finally, there is interest in investigating the potential use of mCPP in combination with other drugs for the treatment of mood and anxiety disorders.

Synthesis Methods

The synthesis of mCPP involves the reaction of 1-[3-(4-chlorophenoxy)benzyl]piperazine with cinnamaldehyde in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be increased by recrystallization.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications. It has been found to have anxiogenic, antidepressant, and antipsychotic properties. It has also been investigated for its potential use in the treatment of obesity, alcoholism, and drug addiction. The compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O/c27-24-11-13-25(14-12-24)30-26-10-4-8-23(20-26)21-29-18-16-28(17-19-29)15-5-9-22-6-2-1-3-7-22/h1-14,20H,15-19,21H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYRTLQIKQBFQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.